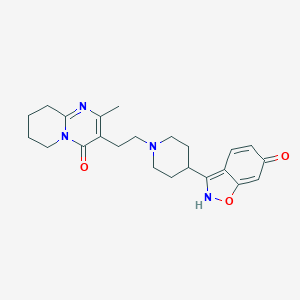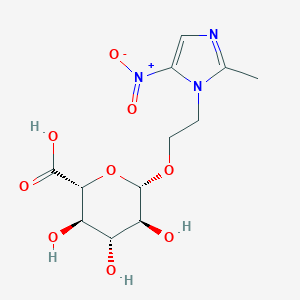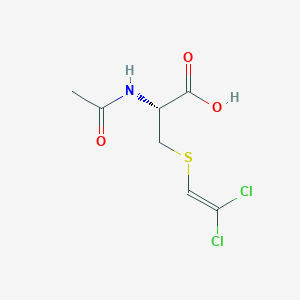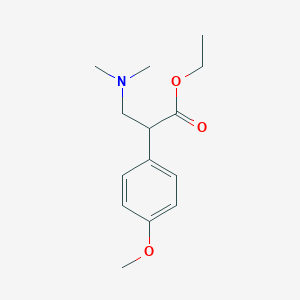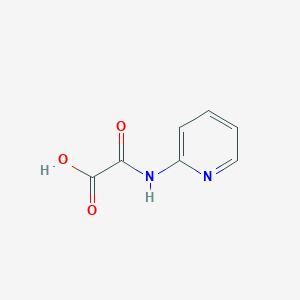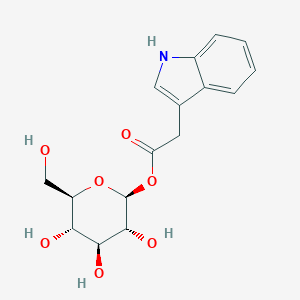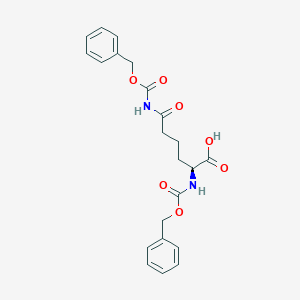
N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of two benzyloxycarbonyl (Cbz) protecting groups attached to the nitrogen atoms of L-homoglutamine. This compound is often used in peptide synthesis and other chemical applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine typically involves the protection of the amino groups of L-homoglutamine with benzyloxycarbonyl groups. This can be achieved through the reaction of L-homoglutamine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the benzyloxycarbonyl groups using hydrogenation or acidic conditions.
Substitution Reactions: Replacement of the benzyloxycarbonyl groups with other protecting groups or functional groups.
Hydrolysis: Cleavage of the benzyloxycarbonyl groups in the presence of water and acid or base.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.
Acidic Conditions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Basic Conditions: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Deprotected L-homoglutamine: Formed after the removal of benzyloxycarbonyl groups.
Substituted Derivatives: Formed by replacing the benzyloxycarbonyl groups with other functional groups.
Aplicaciones Científicas De Investigación
N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine has several applications in scientific research:
Peptide Synthesis: Used as a protected amino acid derivative in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Biological Studies: Utilized in the study of enzyme-substrate interactions and protein folding.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine primarily involves its role as a protected amino acid derivative. The benzyloxycarbonyl groups protect the amino groups from unwanted reactions during chemical synthesis. Upon deprotection, the free amino groups can participate in various biochemical reactions, such as peptide bond formation.
Comparación Con Compuestos Similares
Similar Compounds
N2,N6-Bis(benzyloxycarbonyl)-L-lysine: Another amino acid derivative with similar protecting groups.
N2,N6-Bis(benzyloxycarbonyl)-L-ornithine: Similar structure but with a different amino acid backbone.
Uniqueness
N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine is unique due to its specific amino acid backbone and the presence of two benzyloxycarbonyl protecting groups. This combination provides stability and reactivity, making it suitable for various chemical and biological applications.
Propiedades
IUPAC Name |
(2S)-6-oxo-2,6-bis(phenylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O7/c25-19(24-22(29)31-15-17-10-5-2-6-11-17)13-7-12-18(20(26)27)23-21(28)30-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2,(H,23,28)(H,26,27)(H,24,25,29)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZGUCKHGQNWDY-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCC(=O)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCC(=O)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20551701 |
Source


|
| Record name | N~2~,N~6~-Bis[(benzyloxy)carbonyl]-6-oxo-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88462-80-0 |
Source


|
| Record name | N~2~,N~6~-Bis[(benzyloxy)carbonyl]-6-oxo-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine](/img/structure/B29577.png)
